(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL, with the CAS number 1213363-70-2, is a chiral amino alcohol that features a difluorophenyl substituent. This compound is classified as an organofluorine compound due to the presence of fluorine atoms in its structure. Organofluorine compounds are known for their unique physical and chemical properties, including increased lipophilicity and stability, which make them valuable in various scientific applications.
The compound can be sourced from specialized chemical suppliers and manufacturers who focus on high-purity organic compounds. Its unique properties have led to interest in both academic research and industrial applications.
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is classified under several categories:
The synthesis of (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves several methods, emphasizing the importance of maintaining the correct stereochemistry. Common synthetic routes include:
The synthesis often requires specific reaction conditions:
The molecular formula for (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is , with a molecular weight of 187.19 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H11F2NO |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
| InChI Key | XXGCRGHBFCLCCM-SSDLBLMSSA-N |
| Canonical SMILES | CC(C(C1=CC(=CC(=C1)F)F)N)O |
The compound's structural data indicates that it possesses significant steric and electronic properties due to the difluorophenyl group, which influences its reactivity and interaction with biological targets.
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the yield and purity of the products formed during these reactions. Optimizing these parameters is crucial for achieving desired outcomes in synthetic applications.
The mechanism of action for (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific biological targets. The amino group allows for hydrogen bonding with active sites on enzymes or receptors, while the difluorophenyl moiety engages in hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding affinity, leading to various biological effects.
Research into this compound's mechanism has indicated potential applications in drug development and biochemical studies due to its ability to selectively interact with target molecules.
The predicted physical properties of (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL include:
Chemical properties include:
These properties highlight the compound's stability and potential behavior under various conditions.
(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL has several scientific applications:
The versatility of this compound makes it a valuable asset across multiple fields of research and industry.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9
CAS No.: